molecular formula C20H19N3O3S2 B6500602 ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate CAS No. 864917-38-4

ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6500602
CAS No.: 864917-38-4
M. Wt: 413.5 g/mol
InChI Key: TUQOWHXNRUYXLD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.08678382 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and neuroprotective applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17N3O3S2
  • IUPAC Name : Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate

This compound features a thiadiazole ring which is crucial for its biological activity. The presence of the methylphenyl group enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with a similar thiadiazole structure showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard antibiotics like ampicillin and fluconazole .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in several studies. It has been shown to inhibit oxidative stress and apoptosis in neuronal cells, suggesting its application in treating neurodegenerative diseases such as Alzheimer’s. The mechanism involves the modulation of cellular pathways related to oxidative damage and inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the thiadiazole ring significantly influence the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance antibacterial efficacy or alter antifungal properties. Compounds with halogenated or oxygenated substituents have demonstrated improved activity against Gram-positive bacteria and fungi .

Case Studies

  • Antimicrobial Activity : A series of experiments conducted on synthesized thiadiazole derivatives showed that those with specific substitutions exhibited potent antibacterial effects against E. coli and S. aureus. The best-performing derivatives had MIC values lower than those of established antibiotics .
  • Neuroprotective Mechanisms : In vitro studies on neuronal cell lines indicated that this compound could significantly reduce cell death induced by oxidative stressors. This effect was attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.

Data Table: Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeTarget Organisms/CellsMIC (μg/mL)Reference
Compound AAntibacterialS. aureus32
Compound BAntifungalC. albicans42
Ethyl DerivativeNeuroprotectiveNeuronal cell linesN/A

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-6-4-5-7-16(15)21-17(24)12-27-20-22-18(23-28-20)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQOWHXNRUYXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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